4-Cyano-6-iodopyridine-2-carboxylic acid
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Overview
Description
4-Cyano-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with cyano, iodo, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-6-iodopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The cyano and carboxylic acid groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Cyano-6-iodopyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-6-iodopyridine-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, which could involve binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-pyridine-2-carboxylic acid
- 6-Iodo-pyridine-2-carboxylic acid
- 4-Methoxy-pyridine-2-carboxylic acid
- 4-Chloro-pyridine-2-carboxylic acid
Uniqueness
4-Cyano-6-iodopyridine-2-carboxylic acid is unique due to the presence of both cyano and iodo groups on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications .
Properties
Molecular Formula |
C7H3IN2O2 |
---|---|
Molecular Weight |
274.02 g/mol |
IUPAC Name |
4-cyano-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
DQRCVJGKAXDTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)I)C#N |
Origin of Product |
United States |
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